![molecular formula C18H18O6 B2872188 7-Hydroxy-2',5,8-trimethoxyflavanone CAS No. 100079-34-3](/img/structure/B2872188.png)
7-Hydroxy-2',5,8-trimethoxyflavanone
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Overview
Description
7-Hydroxy-2’,5,8-trimethoxyflavanone is a natural flavanone compound . It is isolated from the herb of Scutellaria barbata . The compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2’,5,8-trimethoxyflavanone includes a flavanone backbone with hydroxy and methoxy functional groups . The compound has a molecular formula of C18H18O6 .Physical And Chemical Properties Analysis
7-Hydroxy-2’,5,8-trimethoxyflavanone is a powder . It has a predicted boiling point of 552.9±50.0 °C and a predicted density of 1.278±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Pharmacological Research
7-Hydroxy-2’,5,8-trimethoxyflavanone: has been studied for its potential pharmacological properties. It has been found to inhibit the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase , an enzyme involved in cellular signaling pathways. This inhibition could have therapeutic implications for diseases where cAMP signaling is dysregulated.
Synthetic Precursor for Complex Molecules
Lastly, 7-Hydroxy-2’,5,8-trimethoxyflavanone can serve as a synthetic precursor in the creation of more complex molecules for various chemical applications, including the development of new pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-2’,5,8-trimethoxyflavanone is the enzyme adenosine 3′,5-cyclic monophosphate phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
7-Hydroxy-2’,5,8-trimethoxyflavanone interacts with its target by inhibiting the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase . This inhibition results in an increase in the intracellular concentration of cAMP, which can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by 7-Hydroxy-2’,5,8-trimethoxyflavanone is the cAMP signaling pathway. By inhibiting the degradation of cAMP, this compound can enhance or prolong the signal transduction events that are mediated by cAMP. These events can include the activation of protein kinase A, which can phosphorylate various target proteins and lead to changes in cellular function .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 7-Hydroxy-2’,5,8-trimethoxyflavanone’s action depend on the specific cellular context. By increasing the intracellular concentration of camp, it can potentially influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-2’,5,8-trimethoxyflavanone. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other compounds, such as those found in the diet or produced by the gut microbiota, can influence its absorption and metabolism .
Safety and Hazards
When handling 7-Hydroxy-2’,5,8-trimethoxyflavanone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYIVGWSITXPN-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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